molecular formula C36H33O9P B14346550 3-Phenylbenzene-1,2-diol;phosphorous acid CAS No. 90317-58-1

3-Phenylbenzene-1,2-diol;phosphorous acid

Cat. No.: B14346550
CAS No.: 90317-58-1
M. Wt: 640.6 g/mol
InChI Key: QHUYVOBETWBRTI-UHFFFAOYSA-N
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Description

3-Phenylbenzene-1,2-diol;phosphorous acid is a compound that combines the structural features of a phenyl group attached to a benzene ring with two hydroxyl groups (diol) and a phosphorous acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the hydroxylation of biphenyl compounds using oxidizing agents such as osmium tetroxide or potassium permanganate . The reaction conditions often require a non-aqueous solvent and controlled temperatures to ensure the selective formation of the diol.

Industrial Production Methods

In industrial settings, the production of 3-Phenylbenzene-1,2-diol may involve large-scale oxidation processes using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenylbenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be further oxidized to form quinones using reagents like chromium trioxide or hydrogen peroxide.

    Reduction: Reduction reactions can convert the diol to corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-Phenylbenzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Phenylbenzene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but lacks the phenyl group.

    Hydroquinone (1,4-dihydroxybenzene): Different position of hydroxyl groups.

    Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.

Properties

CAS No.

90317-58-1

Molecular Formula

C36H33O9P

Molecular Weight

640.6 g/mol

IUPAC Name

3-phenylbenzene-1,2-diol;phosphorous acid

InChI

InChI=1S/3C12H10O2.H3O3P/c3*13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;1-4(2)3/h3*1-8,13-14H;1-3H

InChI Key

QHUYVOBETWBRTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.OP(O)O

Origin of Product

United States

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